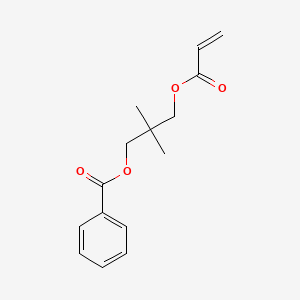

Neopentyl glycol acrylate benzoate

Description

Contextualization of Acrylate (B77674) and Benzoate (B1203000) Ester Chemistry in Polymer Systems

Acrylate and benzoate esters are fundamental components in the world of polymer chemistry, each contributing distinct and valuable properties to the resulting materials. Acrylates, which are the salts and esters of acrylic acid, are characterized by a vinyl group attached to a carbonyl carbon. noaa.gov This structure makes them highly susceptible to polymerization, a process where individual monomer units link together to form long polymer chains. noaa.govwikipedia.org This polymerization can be initiated by various methods, including thermally or chemically induced radical reactions, and is a key feature in the formation of many plastics, coatings, adhesives, and elastomers. noaa.govmdpi.com The properties of the resulting polyacrylate can be tailored by varying the ester side chain; for instance, poly(methyl acrylate) is a tough, rubbery material, while poly(ethyl acrylate) is softer and more extensible. free.fr

Benzoate esters, on the other hand, are derived from benzoic acid. In polymer systems, they are often used as plasticizers or to modify the properties of the final polymer. For example, neopentyl glycol dibenzoate serves as a plasticizer in acrylate coatings and as a processing aid in thermoplastics to improve injection molding. trigon-chemie.com The incorporation of benzoate groups can enhance properties such as flexibility and durability.

The combination of both acrylate and benzoate functionalities within a single molecule, as in neopentyl glycol acrylate benzoate, creates a hybrid monomer with a unique set of characteristics. This molecule possesses the reactive acrylate group, enabling it to participate in polymerization and crosslinking, which can lead to improved mechanical strength and wear resistance in materials like coatings. jiuanchemical.com Simultaneously, the benzoate component can influence properties such as adhesion, flexibility, and chemical stability.

Significance of Neopentyl Glycol Derivatives in High-Performance Polymers

Neopentyl glycol (NPG), with the IUPAC name 2,2-dimethylpropane-1,3-diol, is a crucial building block for high-performance polymers. gantrade.comwikipedia.org Its highly symmetrical and branched structure, with two primary hydroxyl groups, imparts exceptional stability to the polymers derived from it. gantrade.comforemost-chem.com When used in the synthesis of polyesters, NPG enhances resistance to heat, light, and water. gantrade.comwikipedia.org This makes NPG-based resins highly desirable for applications requiring durability and weatherability, such as in automotive and architectural coatings, as well as in marine applications. jiuanchemical.com

The unique structure of NPG also contributes to the hydrolytic stability of polyester (B1180765) resins, meaning they are resistant to breaking down in the presence of water. gantrade.comforemost-chem.com This is a significant advantage over other diols used in polyester synthesis. Furthermore, resins synthesized from neopentyl glycol exhibit excellent corrosion resistance and chemical stability. foremost-chem.com

Derivatives of neopentyl glycol, such as neopentyl glycol diacrylate (NPGDA) and propoxylated neopentyl glycol diacrylate, are widely used as reactive diluents and crosslinking agents in formulations cured by ultraviolet (UV) light and electron beams. jiuanchemical.comarkema.comnama-group.com These derivatives contribute to fast curing times, low volatility, and improved mechanical properties in the final cured product. jiuanchemical.comspecialchem.com For instance, NPGDA is known to enhance the mechanical strength and wear resistance of coatings and adhesives. jiuanchemical.com The versatility of NPG and its derivatives makes them indispensable in the production of a wide array of high-performance materials, including saturated and unsaturated polyester resins, alkyd resins, and polyurethanes. foremost-chem.comjiuanchemical.com

Research Gaps and Objectives for this compound Investigations

While the individual chemistries of acrylates, benzoates, and neopentyl glycol are well-established, the specific properties and applications of the combined molecule, this compound, are less extensively documented in publicly available research. A primary research gap is the detailed characterization of polymers and materials synthesized using this specific monomer.

Future investigations should focus on several key objectives:

Synthesis and Polymerization Kinetics: Detailed studies on the synthesis of this compound and its polymerization behavior are needed. This includes understanding its reactivity ratios when copolymerized with other common acrylate or methacrylate (B99206) monomers.

Structure-Property Relationships: A thorough investigation into how the incorporation of this compound influences the final properties of polymers is crucial. This includes examining its impact on thermal stability, mechanical strength, flexibility, adhesion, and chemical resistance.

Performance in Specific Applications: Research is needed to evaluate the performance of this compound in targeted applications such as UV-curable coatings, adhesives, and inks. Comparative studies against industry-standard materials would be particularly valuable.

Advanced Material Development: Exploring the potential of this monomer in the development of novel materials with unique property combinations would be a significant contribution. This could include its use in creating advanced composites, functional coatings, or specialty elastomers.

By addressing these research gaps, the scientific and industrial communities can gain a comprehensive understanding of this compound's potential and pave the way for its use in a new generation of high-performance materials.

Properties

IUPAC Name |

(2,2-dimethyl-3-prop-2-enoyloxypropyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-4-13(16)18-10-15(2,3)11-19-14(17)12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBCLXAAEYWALK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC(=O)C=C)COC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8070467 | |

| Record name | 2-Propenoic acid, 3-(benzoyloxy)-2,2-dimethylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8070467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66671-22-5 | |

| Record name | 3-(Benzoyloxy)-2,2-dimethylpropyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66671-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(benzoyloxy)-2,2-dimethylpropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066671225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(benzoyloxy)-2,2-dimethylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(benzoyloxy)-2,2-dimethylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8070467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization Mechanisms, Kinetics, and Network Formation

Copolymerization Behavior of Neopentyl Glycol Acrylate (B77674) Benzoate (B1203000) and Analogues

Copolymerization involves the polymerization of two or more different types of monomers. The resulting polymer's properties are determined by the properties of the constituent monomers and how they are arranged along the polymer chain.

The relative reactivity of monomers in a copolymerization reaction is described by monomer reactivity ratios, r₁ and r₂. These ratios are the rate constant for a radical adding its own type of monomer (homopolymerization) divided by the rate constant for it adding the other monomer type (copolymerization). mdpi.com

If r₁ > 1, the growing chain radical M₁• prefers to add monomer M₁.

If r₁ < 1, the growing chain radical M₁• prefers to add monomer M₂.

If r₁r₂ = 1, the monomer units are randomly arranged in the copolymer (ideal copolymerization).

If r₁r₂ < 1, the system tends toward alternating copolymerization.

If r₁r₂ > 1, the system tends toward block copolymerization.

Methods like the Fineman-Ross (FR) and Kelen-Tüdős (KT) linearization methods, as well as nonlinear least-squares analyses suggested by Mortimer and Tidwell, are used to determine these ratios from experimental data, which is often obtained by analyzing the copolymer composition at low conversions (<15%). researchgate.netmdpi.comresearchgate.net For example, in the copolymerization of dibutyltin (B87310) maleate (B1232345) (DBTM, M₁) with butyl acrylate (BA, M₂), the reactivity ratios were found to be r₁ = 0.008 and r₂ = 24.431. mdpi.com The fact that r₁ < 1 and r₂ > 1 indicates that the resulting copolymer will contain blocks of BA with only a few randomly incorporated units of DBTM. mdpi.com

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymer Tendency | Reference |

|---|---|---|---|---|---|

| Dibutyltin Maleate (DBTM) | Butyl Acrylate (BA) | 0.008 | 24.431 | Block (BA) with random DBTM | mdpi.com |

| Acrylonitrile (AN) | Methyl Acrylate (MA) | 1.29 | 0.96 | Random (close to ideal) | researchgate.net |

| Styrene | Maleic acid ethyl ester | 0.13 | 0.035 | Alternating | kpi.ua |

Thiol-ene photopolymerization is a step-growth radical addition reaction that proceeds via the reaction of a thiol (S-H) with an ene (C=C) functional group. nih.govnih.gov When extended to include acrylates, this chemistry can proceed through a Michael addition mechanism, particularly in the presence of a base, where the thiol adds across the acrylate double bond. makevale.com This can be used to synthesize dendritic or hyperbranched oligomers with an excess of terminal acrylate groups, which are then available for subsequent UV curing. makevale.com

The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the S-H vibrational band. makevale.com Thiol-ene based polymerizations offer several advantages, including the formation of more homogeneous networks compared to chain-growth acrylate homopolymerization, reduced polymerization shrinkage stress, and potential for creating materials with unique properties like high impact absorption and tailored glass transition temperatures. researchgate.netnih.gov The combination of thiol-ene and acrylate chemistries in ternary systems allows for the creation of complex polymer networks with properties that can be finely tuned by controlling the monomer ratios. researchgate.net

Controlled Radical Polymerization (CRP) Methodologies

Controlled Radical Polymerization (CRP) techniques have revolutionized polymer synthesis, offering the ability to produce polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures. wpmucdn.comcmu.edunih.gov These methods are particularly relevant for multifunctional monomers like acrylates, where control over the polymerization process is crucial to achieving desired material properties.

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that has been successfully applied to a wide range of monomers, including acrylates. cmu.eduacs.orgcmu.edu The fundamental principle of ATRP involves a reversible halogen atom transfer between a dormant species (an alkyl halide initiator) and a transition metal complex, typically copper-based, which acts as a catalyst. acs.orgcmu.edu This process establishes a dynamic equilibrium between active propagating radicals and dormant species, keeping the concentration of radicals low and thus minimizing termination reactions. cmu.eduresearchgate.net

The general mechanism for ATRP can be described by the following equilibrium:

R-X + Cu(I)/L ⇌ R• + X-Cu(II)/L

where R-X is the initiator, Cu(I)/L is the activator complex, R• is the propagating radical, and X-Cu(II)/L is the deactivator complex. cmu.edu The rate of polymerization is influenced by the position of this equilibrium and the rate constants of activation (kact) and deactivation (kdeact). cmu.edu

For acrylates, ATRP can be conducted under various conditions, including at ambient temperatures, by selecting appropriate catalyst systems. cmu.edu The choice of the ligand (L) is critical as it modulates the redox potential of the copper complex and, consequently, the ATRP equilibrium constant. cmu.edu For instance, ligands like tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) have been shown to form highly active copper complexes, enabling the controlled polymerization of acrylates at low catalyst concentrations. cmu.eduacs.orgmdpi.com

The kinetics of ATRP for acrylates are characterized by a linear increase in molecular weight with monomer conversion and first-order kinetics with respect to monomer concentration, which are hallmarks of a controlled polymerization. acs.org However, challenges can arise, such as the potential for side reactions or loss of chain-end functionality, which can be mitigated by techniques like the continuous feeding of activators. mdpi.com

| Parameter | Description | Significance in Polymerization Control | References |

|---|---|---|---|

| Initiator (R-X) | An alkyl halide that initiates the polymerization process. | Determines the number of polymer chains and provides the initial dormant species. | acs.orgcmu.edu |

| Catalyst (Cu(I)/L) | A transition metal complex that facilitates the reversible atom transfer. | Controls the equilibrium between active and dormant species, influencing the polymerization rate and control. | cmu.educmu.edu |

| Ligand (L) | A molecule that coordinates with the copper center, modulating its reactivity. | Fine-tunes the catalyst activity and solubility. | cmu.eduacs.org |

| Activation Rate Constant (kact) | The rate constant for the reaction of the initiator with the Cu(I) complex to form radicals. | A higher kact leads to a faster initiation and polymerization. | cmu.edu |

| Deactivation Rate Constant (kdeact) | The rate constant for the reaction of the propagating radical with the Cu(II) complex to reform the dormant species. | A high kdeact is crucial for maintaining a low radical concentration and good control. | cmu.edu |

| ATRP Equilibrium Constant (KATRP) | The ratio of kact to kdeact. | Determines the concentration of propagating radicals and the overall rate of polymerization. | cmu.edu |

In recent years, the use of light as an external stimulus to control radical polymerization has gained significant attention. core.ac.ukacs.orggoogle.comnih.gov Light-controlled living radical polymerization offers spatiotemporal control over the polymerization process, allowing for the creation of complex polymer architectures and patterned materials. wpmucdn.comacs.orgresearchgate.net These methods often utilize photoredox catalysts or photoiniferters that can be activated or deactivated by light. wpmucdn.comcore.ac.uk

For acrylates, visible-light-mediated ATRP has been developed, which avoids the use of high-energy UV light that can cause side reactions and degradation. researchgate.netnih.gov These systems often employ a photoredox catalyst in conjunction with a copper complex. nih.gov The photoredox catalyst absorbs visible light and participates in an electron transfer process that regenerates the Cu(I) activator, which then drives the ATRP equilibrium. nih.gov This dual catalysis approach allows for polymerization to be turned "on" and "off" by simply switching the light source on and off, providing excellent temporal control. nih.gov

Another strategy involves the use of trithiocarbonates as iniferters (initiator-transfer agent-terminator) in a process that can be directly activated by light. wpmucdn.comrsc.org This method can be performed under mild conditions, even in the presence of oxygen, and allows for the synthesis of well-defined polyacrylates. wpmucdn.comrsc.org The living character of these polymerizations is demonstrated by the ability to perform chain extensions and synthesize block copolymers. wpmucdn.comrsc.org

| Method | Mechanism | Advantages | Key Components | References |

|---|---|---|---|---|

| Visible-Light-Mediated ATRP | Dual catalysis involving a photoredox catalyst and a copper complex. The photoredox catalyst regenerates the Cu(I) activator upon light absorption. | Temporal control ("on/off" switching), avoids UV light, can be performed in aqueous media. | Photoredox catalyst (e.g., eosin (B541160) Y), copper complex, initiator. | nih.gov |

| Photoiniferter-Mediated Polymerization | Direct activation of a trithiocarbonate (B1256668) iniferter by light to generate radicals. | Additive-free, can be tolerant to oxygen, fast reaction times. | Trithiocarbonate iniferter. | wpmucdn.comrsc.org |

| Organocobalt Porphyrin-Mediated Polymerization | Visible light induces the homolytic cleavage of the Co-C bond in an organocobalt complex to generate a propagating radical. | Living/controlled polymerization of a wide range of acrylates, allows for synthesis of multiblock copolymers. | Organocobalt porphyrin complex. | acs.org |

Dynamics of Network Formation and Crosslinking

The polymerization of multifunctional monomers like Neopentyl Glycol Acrylate Benzoate leads to the formation of a three-dimensional polymer network. The dynamics of this process, including gelation and the competition between different crosslinking pathways, are critical in determining the final properties of the material.

Gelation is the point in a polymerization reaction where a macroscopic, cross-linked network is formed, leading to a dramatic increase in viscosity. researchgate.netnih.gov The gel point can be determined experimentally by monitoring the viscoelastic properties of the reacting mixture, specifically the point where the storage modulus (G') and loss modulus (G'') exhibit a characteristic crossover or frequency independence. ncsu.edu

The classical Flory-Stockmayer theory provides a statistical approach to predict the gel point based on the functionalities of the monomers and their conversions. ncsu.edu However, in many real-world crosslinking polymerizations of multifunctional acrylates, deviations from this ideal theory are observed. ncsu.edu These deviations can arise from several factors, including:

Unequal reactivity of functional groups: In monomers with different types of reactive groups (e.g., a mix of acrylates and methacrylates), the difference in reactivity can lead to a non-random incorporation of cross-links. cmu.edu

Cyclization and intramolecular reactions: The formation of intramolecular loops, where a growing chain reacts with a pendant functional group on the same chain, does not contribute to the formation of an infinite network and thus delays the gel point compared to theoretical predictions. nih.gov

Diffusion limitations: As the viscosity of the system increases, the mobility of the reacting species can become limited, affecting the reaction kinetics and the structure of the network formed. researchgate.net

During the formation of a polymer network, two main types of crosslinking reactions can occur: intermolecular and intramolecular. nih.govacs.orgnih.gov

Intermolecular crosslinking involves the reaction between a growing polymer chain and a functional group on a different polymer chain. This process leads to the formation of a macroscopic network and is essential for gelation. nih.gov

Intramolecular crosslinking occurs when a growing polymer chain reacts with a pendant functional group on the same chain, forming a loop. nih.gov This process is more likely to occur at low monomer concentrations or in systems where the polymer chains are coiled. acs.orgnih.gov

The balance between these two pathways has a significant impact on the final network structure and properties. A higher degree of intramolecular crosslinking can lead to more compact, internally cross-linked microgel-like structures rather than a uniform, macroscopic network. nih.gov The solvent quality can also play a crucial role; a good solvent will promote chain expansion and favor intermolecular crosslinking, while a poor solvent can lead to chain collapse and an increase in intramolecular reactions. acs.orgnih.gov

The formation of single-chain nanoparticles (SCNPs) is an extreme example of intramolecular crosslinking, where individual polymer chains are collapsed and cross-linked in dilute solution. acs.orgnih.govacs.org The study of such systems provides valuable insights into the factors that control the competition between inter- and intramolecular reactions.

The chemical structure of the monomer plays a pivotal role in determining the crosslinking density of the resulting polymer network. researchgate.netresearchgate.netkoreascience.kr Crosslinking density, which refers to the number of cross-links per unit volume, directly influences the material's mechanical properties, thermal stability, and swelling behavior. researchgate.netebeammachine.com

For a monomer like this compound, several structural features are important:

Functionality: As a monofunctional acrylate, it primarily forms linear polymer chains. However, crosslinking can still occur through chain transfer reactions to the polymer backbone or side groups, especially under high-energy conditions or with specific initiators. rsc.org In copolymerizations with multifunctional monomers, its role is to modify the distance between cross-links.

Flexibility of the Spacer: The neopentyl glycol core provides a certain degree of flexibility to the polymer backbone. A more flexible spacer between acrylate groups (in the case of diacrylates) generally leads to a lower glass transition temperature (Tg) and a more flexible network. researchgate.net

Steric Hindrance: The bulky neopentyl group can influence the accessibility of the acrylate double bond and the reactivity of the monomer. This steric hindrance can affect the polymerization kinetics and the final network architecture.

Kinetic Modeling and Simulation of Polymerization Processes

The study of polymerization kinetics through modeling and simulation provides critical insights into the curing process of acrylate-based resins. This understanding is essential for optimizing process parameters, predicting material behavior, and ensuring the quality of the final polymer network. For a compound such as this compound, kinetic models are employed to characterize the transformation from a liquid monomer to a solid polymer, a process fundamental to its application in coatings, adhesives, and additive manufacturing.

Application of Kinetic Models for Curing Process Characterization

Kinetic models are mathematical frameworks used to describe the rate and extent of a chemical reaction. In the context of the photopolymerization of acrylate resins, these models are crucial for analyzing data from techniques like photo-Differential Scanning Calorimetry (photo-DSC), which measures the heat flow associated with the reaction upon exposure to UV light. mdpi.comnih.gov The degree of cure (α), a key parameter representing the fraction of monomer converted to polymer, is calculated from the reaction enthalpy. bohrium.com

Several models are applied to characterize the curing kinetics of acrylate systems, with the goal of finding a holistic model that can describe the dependency of the curing behavior on both temperature and UV intensity. bohrium.comtum.de Two prominent models in this field are the Avrami theory of phase change kinetics and the Kamal-Sourour autocatalytic model. bohrium.comresearchgate.net

Avrami Model: The Avrami model, originally developed for polymer crystallization, is adapted to describe the phase change from liquid monomer to solid polymer during UV curing. mdpi.com The model is expressed by the equation: α(t) = 1 - exp(-Kt^n) where α is the degree of curing, t is the time, K is the reaction rate constant, and n is the Avrami index or reaction order. mdpi.com This model effectively relates the degree of cure to light intensity and exposure time, which helps in optimizing processing parameters. mdpi.com Studies on general acrylate systems show that higher UV intensity leads to a higher curing rate and degree of cure. nih.gov

Kamal-Sourour Model: The Kamal-Sourour model is an autocatalytic reaction model that has proven to be highly effective in describing the curing kinetics of photopolymers. bohrium.comtum.de It is often superior in fitting experimental data across various conditions, providing coefficients of determination (R²) above 0.99 in many studies. bohrium.comresearchgate.net The basic form of the model is: dα/dt = (k₁ + k₂α^m)(1-α)^n where dα/dt is the rate of conversion, k₁ and k₂ are rate constants, and m and n are the reaction orders. This model accounts for the initial, catalyst-driven reaction and the subsequent autocatalysis by the newly formed polymer products. Investigations into various acrylate systems have demonstrated the robustness of the Kamal-Sourour method in both single and clustered measurement analyses, which consider temperature and UV intensity collectively. bohrium.com

The table below illustrates the kind of comparative analysis performed when fitting different kinetic models to experimental data for acrylate resins, showing the coefficient of determination (R²) as a measure of fit accuracy.

Table 1: Illustrative Goodness-of-Fit (R²) for Different Kinetic Models Applied to Acrylate Photopolymerization Data

| Kinetic Model | Coefficient of Determination (R²) |

|---|---|

| n-th Order Model | 0.95 - 0.97 |

| Avrami Model | 0.98 - 0.99 |

| Kamal-Sourour Model | > 0.99 |

Note: This data is representative of findings for general acrylate systems and serves to illustrate the comparative efficacy of the models. bohrium.comresearchgate.net

Computational Approaches to Reaction Progress and Conversion

Computational approaches are essential for implementing kinetic models and simulating the polymerization process. These methods use the mathematical equations of the chosen model (e.g., Avrami or Kamal-Sourour) to predict the reaction progress and final conversion under conditions that may not have been experimentally tested. researchgate.net This predictive capability is a cornerstone of process optimization and material design. tum.de

The process begins with gathering experimental data, typically from photo-DSC measurements, which provide the degree of cure as a function of time, temperature, and UV intensity. mdpi.comtum.de A computational curve-fitting procedure is then applied to this data to determine the specific parameters of the kinetic model, such as rate constants (k, k₁, k₂) and reaction orders (n, m). tum.deresearchgate.net

Advanced statistical methods, such as Markov chain Monte Carlo (MCMC), can be used to analyze the reliability of the estimated parameters and the uncertainties in model predictions. researchgate.net These computational techniques validate the kinetic model and ensure that the parameters are well-identified without significant cross-correlation. researchgate.net

Once a reliable model with determined parameters is established, it can be used for simulations. For example, an enhanced Kamal-Sourour equation can be used to generate predictions for the degree of cure at various UV intensities and temperatures. researchgate.net These simulations allow for a deep understanding of how different variables affect the curing timeline and the development of the polymer network.

The following table presents a hypothetical set of parameters for the Kamal-Sourour model, derived from a computational fit to experimental data for an acrylate system. Such a table would be a direct output of the computational analysis.

Table 2: Example of Computationally Determined Kinetic Parameters for an Acrylate System Using the Kamal-Sourour Model

| Parameter | Value | Description |

|---|---|---|

| k₁ (s⁻¹) | 0.05 | Initial reaction rate constant |

| k₂ (s⁻¹) | 0.12 | Autocatalytic reaction rate constant |

| m | 0.85 | Autocatalytic reaction order |

| n | 1.15 | n-th order reaction order |

Note: These values are illustrative and represent typical outputs from a kinetic analysis of acrylate photopolymerization. bohrium.comresearchgate.net

These computational tools are foundational for understanding chemical kinetics at a microscale level and for optimizing manufacturing processes like UV-assisted direct writing or other forms of additive manufacturing. mdpi.com By simulating reaction progress, researchers and engineers can fine-tune parameters to achieve desired material properties and efficient production cycles.

Advanced Spectroscopic and Structural Characterization of Polymeric Systems

Vibrational Spectroscopy for Reaction Monitoring and Structural Elucidation

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Real-Time Infrared (RTIR) techniques, is indispensable for monitoring the conversion of monomer to polymer and elucidating the structural features of the material.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the neopentyl glycol acrylate (B77674) benzoate (B1203000) monomer and tracking their transformation during polymerization. The monomer's spectrum is characterized by distinct absorption bands corresponding to its acrylate and benzoate moieties.

Key characteristic signals in the monomer's FTIR spectrum include the stretching vibration of the acrylate carbon-carbon double bond (C=C) and the carbonyl (C=O) stretching vibrations of both the acrylate and benzoate ester groups. azom.com During polymerization, the intensity of the peak associated with the acrylate C=C bond diminishes, providing a direct measure of monomer conversion. azom.com

Detailed Research Findings: The analysis of neopentyl glycol acrylate benzoate would focus on several key regions of the infrared spectrum:

Acrylate Group: The consumption of the acrylate double bond is typically monitored through the disappearance of its characteristic stretching vibration peak around 1637 cm⁻¹. azom.com Additional peaks related to the acrylate group, such as the =C-H bending vibrations, also decrease in intensity.

Ester Groups: The compound contains two distinct ester linkages. Esters are generally characterized by strong C=O stretching bands around 1720-1740 cm⁻¹, a C-C-O stretching band near 1200 cm⁻¹, and an O-C-C stretching band around 1100-1150 cm⁻¹. spectroscopyonline.com The carbonyl peak from the benzoate group may appear at a slightly different wavenumber than the acrylate carbonyl due to conjugation with the aromatic ring.

Benzoate Group: The presence of the aromatic ring is confirmed by C=C stretching vibrations within the ring, typically appearing in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹.

Neopentyl Group: The aliphatic backbone is evidenced by C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups.

The polymerization process can be followed by observing the decrease in absorbance of peaks related to the vinyl group and the relative stability of peaks associated with the polymer backbone and the benzoate side chain. azom.com

Table 1: Characteristic FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Change During Polymerization |

|---|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Benzoate) | No significant change |

| ~2960-2870 | C-H Stretch | Aliphatic (Neopentyl) | No significant change |

| ~1725 | C=O Stretch | Ester (Acrylate & Benzoate) | Minor shifts may occur |

| ~1637 | C=C Stretch | Acrylate | Decreases |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring (Benzoate) | No significant change |

| ~1320 | C-O Stretch | Acrylate | Recommended for monitoring conversion nih.gov |

RTIR spectroscopy is a specialized application of FTIR used to continuously monitor a chemical reaction as it occurs, providing valuable kinetic data. For the photopolymerization of this compound, an RTIR setup would measure the IR spectrum at rapid intervals while the sample is exposed to a UV light source.

The primary application is to track the conversion of the monomer in real-time by focusing on the disappearance of a peak unique to the reactant, most commonly the acrylate C=C double bond at approximately 1637 cm⁻¹. researchgate.net The rate of polymerization can be determined from the rate of disappearance of this peak.

Detailed Research Findings: Kinetic profiling using RTIR reveals several key aspects of the polymerization process:

Rate of Polymerization (Rp): By plotting the conversion of the acrylate double bonds versus time, a kinetic profile is generated. The slope of this curve at any given time represents the rate of polymerization.

Autocatalysis: Acrylate photopolymerizations often exhibit an autocatalytic nature in the initial stages, where the polymerization rate increases as the reaction begins. researchgate.net

Diffusion Control: As the polymerization proceeds, the viscosity of the system increases significantly. This leads to a vitrified matrix where the mobility of the reacting species becomes restricted. Consequently, the reaction transitions from being kinetically controlled to diffusion-controlled, causing a sharp decrease in the polymerization rate. researchgate.net

Final Conversion: RTIR allows for the precise determination of the final or limiting conversion of the acrylate double bonds under specific reaction conditions (e.g., light intensity, temperature, photoinitiator concentration).

By monitoring the decrease in the area of the acrylate C=C peak, a conversion vs. time plot can be constructed, which is fundamental for understanding the reaction kinetics and optimizing curing parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of both the monomer and the resulting polymer, providing detailed information about the connectivity and chemical environment of atoms.

¹H NMR spectroscopy provides precise information about the structure of the this compound monomer by identifying the different types of protons and their neighboring atoms. Upon polymerization, the ¹H NMR spectrum undergoes predictable changes that confirm the formation of the polymer backbone.

Detailed Research Findings:

Monomer Spectrum: The ¹H NMR spectrum of the monomer is expected to show distinct signals for each type of proton. The aromatic protons of the benzoate group would appear in the downfield region (typically δ 7.4-8.1 ppm). The three vinyl protons of the acrylate group would produce characteristic multiplets in the range of δ 5.8-6.4 ppm. The methylene protons of the neopentyl group, being adjacent to ester oxygen atoms, would be found around δ 4.0-4.2 ppm, while the geminal methyl protons of the neopentyl core would give a sharp singlet further upfield, likely around δ 1.0 ppm.

Polymer Spectrum: The most significant change in the spectrum upon polymerization is the complete disappearance of the sharp signals corresponding to the acrylate vinyl protons (δ 5.8-6.4 ppm). emich.eduwarwick.ac.uk These are replaced by broad signals corresponding to the newly formed aliphatic polymer backbone. The signals for the benzoate and neopentyl groups remain, although they may experience slight shifts and significant broadening due to the reduced mobility of the polymer chains. iupac.org

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound Monomer (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~8.1-7.4 | m | 5H | Aromatic protons (Benzoate) |

| ~6.4-5.8 | m | 3H | Vinyl protons (Acrylate) |

| ~4.1 | s | 2H | -CH₂-O-Acrylate |

| ~4.0 | s | 2H | -CH₂-O-Benzoate |

Mass Spectrometry for Polymer Analysis

Mass spectrometry is a vital tool for determining the molecular weight and molecular weight distribution of polymers and for identifying the structure of oligomeric species.

ESI-HRMS is particularly well-suited for the analysis of low molecular weight polymers or oligomers. It is a soft ionization technique that allows large molecules to be ionized intact, typically by forming adducts with ions like Na⁺ or H⁺. nih.gov High-resolution analysis provides highly accurate mass measurements, enabling the confident determination of elemental compositions.

Detailed Research Findings: For the analysis of this compound oligomers, ESI-HRMS would be expected to produce a spectrum showing a distribution of peaks. Each peak in the main series would correspond to a different length oligomer (i.e., a different number of repeating monomer units).

The mass difference between adjacent peaks in this distribution would correspond to the exact mass of the this compound repeating unit (C₁₅H₁₈O₄, M.W. = 262.30 g/mol ). The spectrum would show a series of ions corresponding to the general formula [n(M) + I]⁺, where 'M' is the monomer, 'n' is the number of repeat units, and 'I' is the ionizing adduct (e.g., Na⁺). This allows for the direct identification of individual oligomers and provides information about the low-mass fraction of the polymer sample.

Table 3: Theoretical m/z Values for this compound Oligomers (as Sodium Adducts [n(M) + Na]⁺)

| Degree of Polymerization (n) | Oligomer Formula | Exact Mass | Theoretical m/z [M+Na]⁺ |

|---|---|---|---|

| 1 (Monomer) | C₁₅H₁₈O₄ | 262.1205 | 285.1100 |

| 2 (Dimer) | C₃₀H₃₆O₈ | 524.2410 | 547.2305 |

| 3 (Trimer) | C₄₅H₅₄O₁₂ | 786.3615 | 809.3510 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Polymer Structural Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the characterization of synthetic polymers, including those derived from this compound. nih.govtytlabs.co.jp This soft ionization method is particularly valuable because it generates polymer ions, typically in a single charge state, with minimal fragmentation. nih.gov This allows for the precise determination of molecular weights and provides detailed structural information. The analysis can resolve individual n-mers within a polymer's mass distribution, offering insights that are not achievable with conventional characterization methods. nih.gov

The process of MALDI-TOF MS analysis involves four key steps: sample preparation, instrument calibration, spectral acquisition, and data analysis. nih.gov Sample preparation is a critical step; it involves mixing the polymer analyte with a matrix compound (such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile, DCTB) and a cationizing agent (like sodium iodide or silver trifluoroacetate) in a suitable solvent, often tetrahydrofuran (B95107) (THF). frontiersin.orgescholarship.org The choice of matrix and cationizing agent is crucial for successful ionization and obtaining a high-quality spectrum. tytlabs.co.jpfrontiersin.org Once prepared, the sample is spotted onto a target plate and irradiated with a laser. The matrix absorbs the laser energy, leading to the desorption and ionization of the polymer molecules. These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio.

For a polymeric system based on this compound, MALDI-TOF MS can be used to determine the absolute molecular weight, characterize the molecular weight distribution for oligomers, and identify the structure of end groups and any degradation products. tytlabs.co.jp The resulting spectrum displays a series of peaks, each corresponding to a specific polymer chain length (oligomer), separated by the mass of the repeating monomer unit.

Illustrative MALDI-TOF MS Data for Poly(this compound) Oligomers

The table below presents hypothetical data that could be obtained from the MALDI-TOF analysis of a low molecular weight poly(this compound) sample, assuming sodium cationization. The mass of the repeating monomer unit (C15H18O4) is 262.30 g/mol .

| Number of Monomer Units (n) | Structure | Calculated Mass ( g/mol ) | Observed m/z [M+Na]⁺ |

| 2 | End Group - (C15H18O4)₂ - End Group | > 524.60 | ~547.6 + End Groups |

| 3 | End Group - (C15H18O4)₃ - End Group | 786.90 | 809.9 + End Groups |

| 4 | End Group - (C15H18O4)₄ - End Group | 1049.20 | 1072.2 + End Groups |

| 5 | End Group - (C15H18O4)₅ - End Group | 1311.50 | 1334.5 + End Groups |

| 6 | End Group - (C15H18O4)₆ - End Group | 1573.80 | 1596.8 + End Groups |

Thermal Analysis Techniques for Polymerization and Curing Assessment

Differential Scanning Calorimetry (DSC) and Photo-DSC for Reaction Energetics

Differential Scanning Calorimetry (DSC) and its variant, Photo-DSC, are essential thermal analysis techniques for investigating the polymerization and curing behavior of monomers like this compound. mdpi.comresearchgate.netnih.gov These methods measure the heat flow into or out of a sample as a function of temperature or time, providing quantitative information about the energetics of chemical reactions.

In the context of this compound, which contains a reactive acrylate group, photopolymerization is an exothermic process. mdpi.comresearchgate.net Photo-DSC is specifically designed to study such UV-curing reactions. mdpi.comnetzsch.comnih.gov During a Photo-DSC experiment, a small sample of the monomer, mixed with a suitable photoinitiator, is placed in the calorimeter and irradiated with UV light of a specific intensity and duration. The instrument records the exothermic heat flow generated by the polymerization reaction. mdpi.com

By integrating the heat flow peak over time, the total reaction enthalpy (ΔH) can be determined. This value is directly proportional to the extent of the reaction, allowing for the calculation of the degree of cure or conversion. mdpi.comresearchgate.net Key parameters that influence the curing process, such as UV light intensity and exposure time, can be systematically studied. mdpi.comresearchgate.netnih.gov Research on similar acrylate systems has shown that higher UV intensity generally leads to a faster curing speed and a higher degree of cure. mdpi.comresearchgate.netnih.gov DSC can also be used to determine the glass transition temperature (Tg) of the final cured polymer, which provides insight into its thermomechanical properties.

Illustrative Photo-DSC Curing Data for this compound Formulation

This table shows hypothetical results from a Photo-DSC study, illustrating the effect of UV light intensity on the curing energetics of a this compound formulation.

| UV Light Intensity (mW/cm²) | Peak Exotherm Time (s) | Measured Heat of Polymerization (ΔH, J/g) | Calculated Degree of Conversion (%) |

| 10 | 15.2 | 185.5 | 68.2 |

| 20 | 7.8 | 210.4 | 77.4 |

| 30 | 5.1 | 225.9 | 83.1 |

| 40 | 3.5 | 231.6 | 85.2 |

| 50 | 2.6 | 232.8 | 85.6 |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique used to characterize the mechanical and viscoelastic properties of polymeric materials. dntb.gov.uanih.gov For a cured polymer network derived from this compound, DMA provides crucial information about its stiffness, energy dissipation characteristics, and major thermal transitions. nih.gov

In a DMA experiment, a sinusoidal stress or strain is applied to a sample, and the resulting strain or stress is measured. nih.gov This allows for the determination of the storage modulus (G'), which represents the elastic portion of the material's response (its ability to store energy), and the loss modulus (G''), which represents the viscous portion (its ability to dissipate energy as heat). nih.govmdpi.com The ratio of the loss modulus to the storage modulus (G''/G') is called the loss factor, or tan delta (tan δ), and is a measure of the material's damping properties.

These viscoelastic properties are typically measured over a range of temperatures. A key piece of information obtained from a DMA scan is the glass transition temperature (Tg), which is often identified by the peak of the tan δ curve or the onset of the drop in the storage modulus. The Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state. The height and breadth of the tan δ peak can provide insights into the homogeneity and crosslink density of the polymer network. Furthermore, the value of the storage modulus in the rubbery plateau region, above the Tg, is related to the crosslink density of the material.

Illustrative DMA Data for Cured Poly(this compound)

The following table presents hypothetical DMA data for a cured sample, showing the change in viscoelastic properties with temperature.

| Temperature (°C) | Storage Modulus (G') (MPa) | Loss Modulus (G'') (MPa) | Tan Delta (tan δ) |

| 30 | 1500 | 30 | 0.020 |

| 50 | 1450 | 45 | 0.031 |

| 70 | 900 | 250 | 0.278 |

| 85 | 150 | 300 | 2.000 |

| 100 | 25 | 50 | 2.000 |

| 120 | 15 | 8 | 0.533 |

Chromatographic and Other Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Conversion

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of the this compound monomer and for monitoring its consumption during a polymerization reaction. This method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For purity analysis, a reversed-phase HPLC method would likely be employed. In this setup, the monomer is dissolved in a suitable solvent and injected into the HPLC system. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724). As the mobile phase is pumped through the column, components are separated based on their hydrophobicity. The this compound monomer will elute at a characteristic retention time. Any impurities, such as starting materials from its synthesis or undesired side products, would ideally have different retention times, appearing as separate peaks in the chromatogram. The purity can be quantified by comparing the area of the main peak to the total area of all peaks detected.

To monitor the conversion of the monomer to polymer, samples can be taken from the reaction mixture at different time intervals. After appropriate dilution, these samples are analyzed by HPLC. As the polymerization proceeds, the concentration of the monomer decreases, which is reflected in a corresponding decrease in the area of the monomer's chromatographic peak. By comparing the peak area at a given time to its initial area at time zero, the percentage of monomer conversion can be accurately calculated.

Illustrative HPLC Data for Monitoring Monomer Conversion

This table shows hypothetical data from an HPLC analysis monitoring the photopolymerization of this compound over time.

| Reaction Time (minutes) | Monomer Peak Area (arbitrary units) | Monomer Conversion (%) |

| 0 | 5,280,000 | 0.0 |

| 1 | 2,112,000 | 60.0 |

| 2 | 950,400 | 82.0 |

| 5 | 316,800 | 94.0 |

| 10 | 105,600 | 98.0 |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. researchgate.netresearchgate.net It is a convenient method for characterizing the complete molecular weight profile of a polymer such as poly(this compound). researchgate.net

GPC separates molecules based on their effective size, or hydrodynamic volume, in solution. researchgate.net The polymer sample is first dissolved in a suitable solvent (e.g., THF) and then injected into a continuous flow of the same solvent, which acts as the mobile phase. This mobile phase flows through columns packed with a porous, rigid gel (the stationary phase). researchgate.net Larger polymer coils cannot enter the small pores of the gel and thus travel a shorter path, eluting from the columns first. Smaller polymer coils can penetrate the pores to varying extents, leading to a longer path and later elution times.

The system is calibrated using polymer standards of known molecular weights (e.g., polystyrene standards) to create a calibration curve of log(molecular weight) versus elution time. researchgate.net By analyzing the elution profile of the poly(this compound) sample, several important parameters can be determined: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netnih.gov The PDI is a measure of the breadth of the molecular weight distribution. These values are critical as they significantly influence the final physical and mechanical properties of the polymer. researchgate.net

Illustrative GPC Results for Poly(this compound)

The table below provides hypothetical GPC data for poly(this compound) synthesized under two different experimental conditions, demonstrating how reaction parameters can influence the resulting molecular weight distribution.

| Sample ID | Synthesis Condition | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PNB-1 | High Initiator Conc. | 8,500 | 15,300 | 1.80 |

| PNB-2 | Low Initiator Conc. | 16,200 | 33,200 | 2.05 |

X-ray Diffraction (XRD) for Hybrid Material Morphology

X-ray Diffraction (XRD) is a pivotal, non-destructive analytical technique for investigating the solid-state structural properties of polymeric materials, including organic-inorganic hybrids containing acrylate functionalities. irdindia.in It provides critical insights into the material's morphology by differentiating between crystalline, semi-crystalline, and amorphous phases. thermofisher.comintertek.com The degree of crystallinity within a polymer is a determining factor for its optical, mechanical, thermal, and chemical properties. thermofisher.com

In the context of hybrid materials formulated with this compound, XRD analysis is employed to assess the impact of inorganic fillers or nanoparticles on the polymer matrix. The resulting diffraction pattern reveals the arrangement of polymer chains and the dispersion and nature of the inorganic components. irdindia.in A typical XRD pattern for a semi-crystalline polymer consists of sharp diffraction peaks superimposed on a broad amorphous halo. The sharp peaks correspond to the ordered, crystalline regions, while the broad halo arises from the disordered, amorphous domains. researchgate.net

Table 1: Interpretation of XRD Data for Acrylate-Based Hybrid Polymers

| 2θ Angle Range | Observation | Interpretation |

|---|---|---|

| Low Angle (e.g., 1-10°) | Sharp, intense peaks | Indicates ordered, long-range structures like lamellar stacks in semi-crystalline polymers. |

| Wide Angle (e.g., 10-40°) | Broad, diffuse hump (halo) | Characteristic of the amorphous phase where polymer chains are randomly arranged. |

| Wide Angle (e.g., 10-40°) | Sharp, Bragg diffraction peaks | Indicates the presence of crystalline domains with specific lattice spacings. |

| Wide Angle (e.g., >20°) | New peaks not present in pure polymer | Suggests the presence of a crystalline inorganic filler (e.g., TiO₂, SiO₂) within the matrix. researchgate.net |

| Not Applicable | Change in peak intensity/width | Can indicate changes in the degree of crystallinity or crystallite size upon addition of fillers. irdindia.in |

Quantitative Analysis of Residual Monomers and Uncured Acrylates

During polymerization, the conversion of monomers to polymer is often incomplete, leaving behind residual, unreacted monomers. brieflands.com The presence of residual this compound is a critical quality parameter, as unreacted monomers can affect the final properties of the material and may be a source of leachables. Therefore, accurate quantification of these residual compounds is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable techniques for this purpose. waters.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for the analysis of acrylate monomers. waters.com The typical procedure involves extracting the residual monomer from the polymer matrix using a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile and water. researchgate.nete3s-conferences.org The extract is then injected into the HPLC system. A reversed-phase column, such as a C18 or a specialized column for polar compounds, is commonly used to separate the monomer from other components. e3s-conferences.org Detection is often performed using an ultraviolet (UV) detector, as the benzoate and acrylate groups provide chromophores that absorb UV light. researchgate.net Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations. nih.govresearchgate.net HPLC methods have been developed for the simultaneous determination of multiple acrylate compounds with detection limits often in the range of 0.03-0.08 mg/kg. e3s-conferences.org

Gas Chromatography (GC): GC, particularly with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is another powerful technique for quantifying volatile and semi-volatile residual monomers. brieflands.combrjac.com.br For analysis, the polymer sample is typically dissolved in a solvent like acetone (B3395972) or tetrahydrofuran, and an internal standard is often added to improve quantitative accuracy. brieflands.comwaters.com The solution is injected into the GC, where the components are separated based on their boiling points and interaction with the capillary column. GC-FID provides high sensitivity for hydrocarbons, making it well-suited for acrylate analysis. brjac.com.br GC-MS offers the added advantage of mass identification, providing definitive confirmation of the monomer's identity. chromatographyonline.com Methods are validated for linearity, accuracy, and precision, with limits of detection (LOD) and quantification (LOQ) for acrylate monomers often reported in the low mg/L range. brieflands.com

Table 2: Comparative Overview of Analytical Methods for Residual Acrylate Monomer Quantification

| Parameter | HPLC-UV | GC-FID | GC-MS |

|---|---|---|---|

| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on boiling point | Gas-phase separation with mass-based identification |

| Typical Column | ZORBAX SB-AQ (250 mm×4.6 mm, 5 µm) e3s-conferences.org | DB-624 or similar (e.g., 30m x 0.25mm) researchgate.net | Fused-silica capillary (e.g., 60 m × 250 µm) chromatographyonline.com |

| Mobile/Carrier Gas | Acetonitrile/Water Gradient e3s-conferences.org | Helium or Hydrogen researchgate.net | Helium |

| Detector | Diode Array Detector (DAD) or UV e3s-conferences.org | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| Sample Prep | Ultrasonic extraction with methanol e3s-conferences.org | Dissolution in acetone or THF brieflands.comwaters.com | Ultrasonic extraction with an organic solvent chromatographyonline.com |

| Key Advantage | Suitable for less volatile or thermally sensitive monomers | Robust, high sensitivity for hydrocarbons brjac.com.br | High specificity and structural confirmation |

| Reported LOQ | ~0.03-0.08 mg/kg for various acrylates e3s-conferences.org | ~0.02 mg/ml for Methyl Methacrylate (B99206) brieflands.com | ~0.18-0.37 mg/L for various acrylates chromatographyonline.com |

Spectroscopic Analysis of Chemical Modifications in Polymer Chains

Spectroscopic techniques are indispensable for analyzing the chemical structure of polymers and tracking modifications that occur during and after polymerization. For polymers containing this compound, Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed molecular-level information. imim.pl

FTIR and Raman Spectroscopy: Vibrational spectroscopy techniques like FTIR and Raman are particularly effective for monitoring the polymerization process of acrylate monomers. mdpi.com The key reaction is the conversion of the acrylate vinyl C=C double bond into a C-C single bond within the polymer backbone. This transformation can be tracked by monitoring the characteristic vibrational bands. In FTIR and Raman spectra, the acrylate C=C stretching vibration appears around 1635-1640 cm⁻¹. mdpi.com During polymerization, the intensity of this peak decreases, and its disappearance indicates a high degree of monomer conversion. Raman spectroscopy is especially well-suited for real-time monitoring of photopolymerizations, as it requires minimal sample preparation and is not susceptible to interference from water. researchgate.net Other characteristic peaks, such as the C=O ester carbonyl stretch (around 1720-1730 cm⁻¹), remain and can be used to confirm the presence of the acrylate ester functionality within the polymer structure. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for the unambiguous structural characterization of polymers. bruker.com Both ¹H and ¹³C NMR can provide detailed information about the polymer's microstructure, including tacticity, branching, and the successful incorporation of the this compound monomer into the polymer chain. imim.pl In the ¹H NMR spectrum of the monomer, characteristic signals for the vinyl protons (typically in the 5.8-6.4 ppm range) would be present. Upon polymerization, these signals disappear and are replaced by broad signals corresponding to the protons in the polymer backbone. The distinct signals from the neopentyl group's methyl protons and the methylene protons adjacent to the ester and benzoate groups would remain, albeit with potential shifts in their chemical environment, confirming the structure of the repeating unit. researchgate.netresearchgate.net End-group analysis by NMR can also be used to determine the number-average molecular weight of the polymer chains. semanticscholar.org

Table 3: Key Spectroscopic Signals for Characterizing Polymers with this compound

| Technique | Wavenumber / Chemical Shift | Assignment | Significance |

|---|---|---|---|

| FTIR / Raman | ~1640 cm⁻¹ | C=C Stretch (Acrylate Vinyl Group) mdpi.com | Disappears upon polymerization; used to monitor conversion. |

| FTIR / Raman | ~1725 cm⁻¹ | C=O Stretch (Ester Carbonyl) spectroscopyonline.com | Confirms incorporation of the acrylate ester group into the polymer. |

| FTIR / Raman | ~1600 & 1450 cm⁻¹ | C=C Stretch (Aromatic Ring) | Confirms presence of the benzoate group. |

| ¹H NMR | 5.8 - 6.4 ppm | =CH₂ and =CH- (Vinyl Protons) | Disappears upon polymerization. |

| ¹H NMR | ~7.4 - 8.1 ppm | -C₆H₅ (Aromatic Protons) | Confirms presence of the benzoate moiety in the polymer chain. |

| ¹H NMR | ~4.0 - 4.3 ppm | -CH₂-O- (Methylene Protons) | Confirms presence of the neopentyl glycol ester linkage. |

| ¹H NMR | ~1.0 ppm | -C(CH₃)₂- (Gem-dimethyl Protons) | Characteristic signal for the neopentyl group. |

| ¹³C NMR | ~128 - 133 ppm | Acrylate Vinyl Carbons | Disappear upon polymerization. |

| ¹³C NMR | ~165 ppm | C=O (Ester Carbonyl Carbon) | Confirms ester functionality in the polymer. |

Structure Property Relationships in Neopentyl Glycol Acrylate Benzoate Based Polymeric Systems

Influence of Monomer Design on Polymerization Kinetics and Network Formation

The design of a monomer, such as Neopentyl Glycol Acrylate (B77674) Benzoate (B1203000), plays a critical role in determining the kinetics of polymerization and the subsequent formation of the polymer network. The inherent chemical features of the monomer, including its capacity for hydrogen bonding, dipole moment, steric bulk, and molecular mobility, collectively influence the rate and efficiency of the polymerization process.

Role of Hydrogen Bonding and Dipole Moments in Acrylate Reactivity

Hydrogen bonding and dipole moments are key intermolecular forces that significantly impact the reactivity of acrylate monomers. The presence of groups capable of forming hydrogen bonds can lead to a pre-organization of the monomers, which in turn enhances the maximum rate of polymerization. acs.org This pre-organization facilitates more frequent and favorably oriented collisions between reacting species. Studies have shown that the polymerization rate is higher for monomers that can form hydrogen bonds, as this interaction can increase the propagation rate constant (k_p) and reduce the termination rate constant (k_t). researchgate.net The enhancement of polymerization rates in the presence of hydrogen bonding is directly proportional to the degree of this bonding.

Effects of Steric Hindrance and Molecular Mobility on Polymerization Rate

Steric hindrance, arising from the size and arrangement of atomic groups within a monomer, can significantly affect the rate of polymerization. researchgate.net In the context of Neopentyl Glycol Acrylate Benzoate, the neopentyl group (2,2-dimethylpropane-1,3-diol) introduces considerable steric bulk. wikipedia.orgeastomat.com This steric hindrance can impede the approach of a propagating radical to a monomer molecule, thereby slowing down the polymerization process. Generally, as the size of the alkyl group in the ester portion of an acrylate monomer increases, the rate of polymerization tends to decrease due to increased steric hindrance.

Molecular mobility is another crucial factor that governs the rate of polymerization. Reduced mobility of polymer radicals can mitigate termination reactions, leading to a higher conversion and polymerization rate. radtech.org Conversely, as the viscosity of the monomer system increases, which can be due to larger molecular weights or increased functionality, the kinetic constants for both termination and propagation tend to decrease. kpi.ua This is because higher viscosity restricts the movement of molecules, making it more difficult for reactive sites to come into contact.

Correlation Between Crosslinking Density and Network Characteristics

The degree of crosslinking is a fundamental parameter that dictates the macroscopic properties of a polymer network. researchgate.net In systems based on difunctional monomers like Neopentyl Glycol Diacrylate, the formation of a three-dimensional network is a result of the polymerization and crosslinking of the acrylate groups. jiuanchemical.com

An increase in crosslinking density generally leads to a more rigid and less flexible polymer network. This is because the covalent bonds forming the crosslinks restrict the movement of the polymer chains. researchgate.net Consequently, properties such as the storage modulus in the rubbery plateau region, which is a measure of the material's stiffness, increase with higher crosslink density. acs.org This relationship allows for the determination of the mean molar mass of network chains between crosslinks. acs.org

However, the relationship is not always straightforward. The topology of the network junctions, whether they are "ziplike" or "pointlike," can significantly influence the effective functionality of the system and the resulting viscoelastic properties. acs.orgru.nlresearchgate.net In some cases, classical rubber elasticity theory may not accurately predict the behavior of networks with complex junction topologies. ru.nlresearchgate.net Furthermore, while increased crosslinking enhances mechanical strength and chemical resistance, it can also lead to increased brittleness. researchgate.net Therefore, a balance must be struck to achieve the desired combination of properties for a specific application.

| Parameter | Influence on Polymerization/Network | Research Finding |

| Hydrogen Bonding | Increases polymerization rate. | Pre-organization of monomers enhances the maximum rate of polymerization. acs.org The polymerization rate is higher for monomers capable of forming H-bonding. researchgate.net |

| Dipole Moment | Increases polymerization rate. | A direct correlation exists between the monomer's dipole moment and the maximum polymerization rate. acs.orgacs.org A higher dipole moment reduces the termination rate. researchgate.netacs.org |

| Steric Hindrance | Decreases polymerization rate. | The bulky neopentyl group can impede the approach of propagating radicals. wikipedia.orgeastomat.com |

| Molecular Mobility | Reduced mobility increases the polymerization rate. | Lower radical mobility mitigates termination reactions. radtech.org Increased viscosity decreases kinetic constants. kpi.ua |

| Crosslinking Density | Increases rigidity and storage modulus. | Higher crosslink density leads to a stiffer network with a higher storage modulus. acs.org |

| Network Topology | Affects viscoelastic properties. | The structure of network junctions influences the effective functionality and can lead to deviations from classical rubber elasticity theory. acs.orgru.nlresearchgate.net |

Advanced Applications and Materials Science Research

Development of UV/Electron Beam (EB) Curable Formulations

Neopentyl glycol acrylate (B77674) benzoate (B1203000) is a component in formulations that are cured using ultraviolet (UV) light or electron beam (EB) technology. These curing methods offer rapid, energy-efficient, and environmentally friendly alternatives to traditional thermal curing processes, as they can be formulated with low to no volatile organic compounds (VOCs). The acrylate group in the compound's structure is key to its function in these systems, as it readily participates in the free-radical polymerization reactions initiated by UV light or EB.

Application in High-Performance Coatings and Adhesives

In the realm of high-performance coatings and adhesives, neopentyl glycol acrylate benzoate is utilized to enhance various physical properties. Its integration into formulations can lead to coatings with excellent hardness, chemical resistance, and durability. The neopentyl glycol structure is known for imparting good thermal and hydrolytic stability.

The performance of these coatings and adhesives is often determined by the specific combination of monomers and oligomers used in the formulation. For instance, the inclusion of neopentyl glycol propoxylate diacrylate can increase flexibility and improve adhesion to various substrates. The benzoate group in this compound can also contribute to improved toughness and adhesion.

Table 1: Key Components in UV/EB Curable Formulations

| Component Type | Example(s) | Function |

|---|---|---|

| Monofunctional Monomer | Isobornyl Acrylate | Reduces viscosity, imparts hardness and flexibility. |

| Difunctional Monomer | Neopentyl Glycol Diacrylate, Tripropylene Glycol Diacrylate | Provides crosslinking, enhances mechanical properties. |

| Oligomer | Epoxy Acrylates, Urethane Acrylates | Determines primary properties like chemical resistance and flexibility. |

| Photoinitiator | Benzophenone derivatives, Phenylphosphine oxides | Initiates polymerization upon exposure to UV light. |

Integration into Printing Inks and Varnishes

UV-curable printing inks and varnishes benefit from the inclusion of monomers like this compound due to their fast curing speeds, which are essential in modern high-speed printing processes. These formulations provide high gloss, excellent print definition, and good adhesion to a variety of substrates, including paper, plastics, and metals. The low viscosity and reactive nature of such acrylate monomers allow for the formulation of inks that are suitable for various printing techniques, including screen, flexographic, and inkjet printing.

Research on UV-Curable Polymer Nanocomposites

The field of polymer nanocomposites has seen significant advancements through the use of UV-curing technology. By incorporating nanofillers into a UV-curable polymer matrix, materials with enhanced mechanical, thermal, and barrier properties can be created. Research has explored the use of various nanofillers, such as organically modified montmorillonite (B579905) clays, in combination with acrylate-based resins.

The addition of these nanofillers to formulations containing compounds like this compound can lead to nanocomposites with improved properties such as increased glass transition temperature and enhanced mechanical strength. The key to achieving these enhancements lies in the effective dispersion of the nanofillers within the polymer matrix, which is an active area of research.

Contributions to Additive Manufacturing and 3D Printing Technologies

Additive manufacturing, particularly 3D printing, has been revolutionized by the development of photopolymer resins. These liquid resins are selectively cured by light to build up a three-dimensional object layer by layer. This compound and similar acrylate monomers are critical components in these photopolymer formulations.

Design of Photopolymer Compositions for Advanced 3D Printing Applications

The design of photopolymer resins for 3D printing involves a careful balance of various components to achieve desired properties such as low viscosity, appropriate curing speed, low volume shrinkage, and specific mechanical characteristics in the final printed part. Acrylate monomers, including derivatives of neopentyl glycol, are often used as reactive diluents to control the viscosity of the resin and to contribute to the cross-linked network of the cured object.

Formulations for advanced applications may include a mix of monofunctional, difunctional, and polyfunctional acrylates to tailor the crosslink density and resulting mechanical properties. For example, a formulation might combine a flexible monomer with a more rigid one to achieve a balance of toughness and stiffness.

Table 2: Example Components in a Photopolymer Resin for 3D Printing

| Component | Weight Percentage Range (Example) | Purpose |

|---|---|---|

| Polyfunctional (meth)acrylate monomer | 10-40% | Forms the cross-linked network, provides strength. |

| Space-filling monomer or organic compounds | 30-50% | Reduces shrinkage, modifies properties. |

| (Meth)acrylate monomer | 15-35% | Acts as a reactive diluent, adjusts viscosity. |

| Photoinitiator | 0.5-5% | Initiates the polymerization reaction upon light exposure. |

Engineering Polymeric Structures with Tailored Functional Attributes

The versatility of photopolymer chemistry allows for the engineering of polymeric structures with specific, tailored functionalities. By carefully selecting the monomers and other components in the resin formulation, it is possible to create 3D printed objects with a wide range of properties, from highly flexible and elastomeric to rigid and strong.

Research in this area focuses on developing resins that can produce parts with enhanced features such as improved mechanical strength, biocompatibility for medical applications, or specific thermal properties. The incorporation of functional monomers and additives allows for the creation of materials with attributes suited for demanding applications in aerospace, automotive, and medical fields. The ability to precisely control the polymer network at the molecular level is a key advantage of using photopolymerization in additive manufacturing.

Research on Specialty Polymeric Materials

The molecular architecture of this compound offers a versatile platform for creating polymers with tailored properties. The central neopentyl glycol (NPG) structure is known for imparting excellent thermal stability, resistance to hydrolysis, and weatherability to polymer backbones. eastman.comgantrade.comforemost-chem.com The acrylate functionality provides a reactive site for rapid polymerization, typically through free-radical mechanisms initiated by UV light or peroxides, leading to highly crosslinked, durable networks. The benzoate group acts as a modifier, enhancing characteristics such as flexibility, adhesion, and compatibility with other resin components and pigments. google.comtrigon-chemie.com

Role in Polyester (B1180765) Resin Development for Specific End-Uses

Neopentyl glycol is a standard and critical component in the formulation of high-performance polyester resins for demanding applications like powder coatings and gelcoats. eastman.comchempoint.com Its incorporation is a primary strategy for improving resistance to heat, water, and chemicals. eastman.comgantrade.com The use of a monomer like this compound builds upon this foundation by introducing further functionality.

In this context, the monomer serves a dual purpose. First, the NPG core ensures the resulting polyester resin possesses superior durability and resistance to environmental degradation. ulprospector.com Polyesters synthesized with NPG exhibit enhanced stability against oxidation and hydrolysis due to the non-polar nature and steric hindrance provided by the gem-dimethyl groups. gantrade.com Second, the acrylate group allows the polyester to be integrated into radiation-curable formulations. This enables the development of coatings that cure rapidly at ambient temperatures, reducing energy consumption and volatile organic compound (VOC) emissions.

Specific end-uses for these specialized polyesters include:

Powder Coatings: NPG-based polyesters are foundational for powder coatings that require excellent weatherability and toughness. eastman.comulprospector.com The addition of acrylate functionality allows for the creation of UV-curable powder coatings, which offer the benefit of decoupling the melting and curing stages, leading to superior flow and a smoother finish.

Gelcoats: For marine and sanitary applications, gelcoats must provide exceptional water and stain resistance. Unsaturated polyesters derived from NPG are a preferred choice for this purpose. eastman.com Incorporating an acrylate-functional monomer enhances crosslinking density, leading to harder, more resilient surfaces.

Coil Coatings: These coatings, applied to metal sheets in a continuous process, demand toughness, stain resistance, and long-term outdoor durability, all of which are hallmarks of NPG-based polyesters. eastman.com

Table 1: Functional Contributions in Polyester Resins

| Component of Monomer | Property Conferred to Polyester Resin | Specific End-Use Advantage |

| Neopentyl Glycol Core | Thermal Stability, Hydrolysis Resistance, Weatherability eastman.comgantrade.comulprospector.com | Enhances long-term durability for outdoor applications like powder and coil coatings. |

| Acrylate Group | UV/EB Cure Capability, High Crosslink Density | Enables rapid, low-energy curing, and improves scratch and chemical resistance. |

| Benzoate Group | Improved Flexibility, Pigment Wetting, Adhesion google.comnih.gov | Increases formulation latitude and enhances film adhesion to various substrates. |

Modifications in Polyurethane and Alkyd Resin Systems